Azd 9977

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

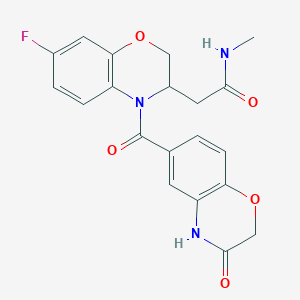

Structure

3D Structure

Properties

Molecular Formula |

C20H18FN3O5 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

2-[7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide |

InChI |

InChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26) |

InChI Key |

MBKYLPOPYYLTNW-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of AZD9977: A Novel Mineralocorticoid Receptor Modulator for Cardiorenal Protection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AZD9977 (also known as balcinrenone) is a first-in-class, non-steroidal, selective mineralocorticoid receptor (MR) modulator developed to provide organ protection in cardiovascular and renal diseases while minimizing the risk of hyperkalemia, a common dose-limiting side effect of existing MR antagonists (MRAs).[1][2][3][4][5] Preclinical studies demonstrated that AZD9977 offers comparable cardiorenal protective effects to traditional MRAs like eplerenone (B1671536) but with a differentiated impact on urinary electrolyte excretion, suggesting a safer therapeutic window.[1][2][6] This document provides a comprehensive technical overview of the discovery, mechanism of action, and pharmacological profile of AZD9977, intended for professionals in the field of drug discovery and development.

Introduction: The Unmet Need in Mineralocorticoid Receptor Antagonism

The mineralocorticoid receptor is a ligand-activated transcription factor that plays a crucial role in fluid and electrolyte balance.[7][8][9] However, excessive activation of MR signaling is implicated in the pathophysiology of various cardiovascular and renal conditions, promoting inflammation, fibrosis, and tissue damage.[4][7][10] While steroidal MRAs such as spironolactone (B1682167) and eplerenone have proven clinical efficacy in heart failure and hypertension, their use is often limited by the mechanism-based risk of hyperkalemia (elevated serum potassium levels).[1][3][4][6] This adverse effect stems from their action on MR in the kidneys, which regulates sodium and potassium excretion.[6][7] The development of AZD9977 was driven by the therapeutic goal of dissociating the beneficial organ-protective effects of MR modulation from the detrimental effects on electrolyte homeostasis.[1][2][5]

The Discovery of AZD9977: A Structure and Property-Driven Approach

The identification of AZD9977 was the result of a comprehensive medicinal chemistry campaign focused on discovering non-steroidal MR modulators with a unique pharmacological profile.[5] The lead generation and optimization process was guided by structure-activity relationships and a focus on physicochemical properties to identify compounds that could act as partial MRAs.[5] This approach led to the selection of AZD9977 as a clinical candidate for treating MR-mediated cardiorenal diseases, including chronic kidney disease and heart failure.[5]

Mechanism of Action: A Differentiated Binding and Co-factor Recruitment Profile

AZD9977 is a partial MR antagonist.[1][4] Unlike full antagonists like eplerenone, AZD9977's interaction with the MR ligand-binding domain induces a distinct conformational change in the receptor.[1][4][11] This unique binding mode results in a differential recruitment of transcriptional co-factor peptides compared to traditional MRAs.[1][4] This molecular mechanism is believed to underlie its ability to selectively modulate MR activity, retaining organ-protective effects while having a minimal impact on electrolyte balance in preclinical models with aldosterone (B195564).[1][2][6]

Signaling Pathway of Mineralocorticoid Receptor Activation and AZD9977 Intervention

Caption: Mineralocorticoid receptor signaling pathway and the modulatory intervention of AZD9977.

Preclinical Pharmacology

Preclinical evaluation of AZD9977 was conducted in various in vitro and in vivo models to characterize its potency, selectivity, and pharmacological effects.

In Vitro Profile

AZD9977 demonstrated potent and selective modulation of the MR in a variety of in vitro assays.

| Assay Type | Species | Agonist | IC50 / pKi | Efficacy | Reference |

| Reporter Gene Assay | Human | Aldosterone | 0.28 µM | 69% (Partial Antagonist) | [12] |

| Reporter Gene Assay | Human | - | 0.37 µM | - | [12] |

| Reporter Gene Assay | Mouse | - | 0.08 µM | - | [12] |

| Reporter Gene Assay | Rat | - | 0.08 µM | - | [12] |

| Binding Assay (MR) | - | - | 7.5 (pKi) | - | [12] |

| Binding Assay (GR) | - | - | 5.4 (pKi) | - | [12] |

| Binding Assay (PR) | - | - | 4.6 (pKi) | - | [12] |

In Vivo Pharmacology and Organ Protection

In vivo studies in rodent models of kidney disease demonstrated the organ-protective effects of AZD9977.

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Uni-nephrectomized db/db mice | AZD9977, Eplerenone | - | Dose-dependently reduced albuminuria and improved kidney histopathology, similar to eplerenone. | [1][2] |

| Uni-nephrectomized rats on high-salt diet and aldosterone infusion | AZD9977 (10-100 mg/kg, oral) | 4 weeks | Dose-dependently reduced urinary albumin-to-creatinine ratio (UACR). | [2][12] |

| Salt-deprived rats | AZD9977, Eplerenone | Acute | AZD9977 did not affect urinary Na+/K+ ratio, while eplerenone dose-dependently increased it. | [1][2] |

| Rats with aldosterone as agonist | AZD9977 | - | No effect on urinary Na+/K+ ratio. | [6] |

| Rats with fludrocortisone (B194907) as agonist | AZD9977 | - | Dose-dependently increased urinary Na+/K+ ratio. | [6] |

Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for the preclinical discovery and evaluation of AZD9977.

Clinical Development

AZD9977 has progressed through several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Pharmacokinetics in Healthy Volunteers

Phase I studies in healthy male volunteers established the pharmacokinetic profile of AZD9977.[3][13]

| Parameter | Finding | Dose Range | Reference |

| Absorption | Rapidly absorbed | 50, 150, 300 mg | [3][13] |

| Tmax (median) | 0.50 - 0.84 hours | 50, 150, 300 mg | [3][13] |

| AUC and Cmax | Approximately dose-proportional | 50, 150, 300 mg | [3][13] |

| Half-life | Increased with dose | 50, 150, 300 mg | [3][13] |

| Steady State | Reached after 3-4 days | 50, 150, 300 mg | [3][13] |

| Accumulation | 1.2 to 1.7-fold (dose-dependent) | 50, 150, 300 mg | [3][13] |

| Renal Clearance | 5.9 - 6.5 L/hour | 50, 150, 300 mg | [3][13] |

| Urinary Excretion | 24-37% of the drug | 50, 150, 300 mg | [3][13] |

Safety and Tolerability

Across Phase I and Ib studies, AZD9977 was generally well-tolerated with no major safety concerns.[3][14][15] In a Phase I multiple ascending dose study, the incidence of adverse events was lower in participants receiving AZD9977 (22.2%) compared to placebo (66.7%), with all events being of mild or moderate severity.[3]

Clinical Pharmacodynamics and Efficacy

Clinical studies have provided insights into the pharmacodynamic effects of AZD9977, particularly concerning electrolyte balance.

-

Fludrocortisone Challenge: In a study using the synthetic MR agonist fludrocortisone, AZD9977 exhibited effects on the urinary sodium-to-potassium ratio similar to eplerenone, a finding that contrasted with preclinical data where aldosterone was the agonist.[6][14] This suggests that the nature of the MR agonist may influence the observed effects on electrolytes.[6]

-

Comparison with Spironolactone: A Phase Ib study in patients with heart failure and renal impairment compared AZD9977 with spironolactone.[15][16] The study showed evidence of target engagement for AZD9977, with an increase in plasma aldosterone levels.[15][16]

-

MIRACLE Trial (Phase IIb): This study evaluated the efficacy, safety, and tolerability of AZD9977 in combination with dapagliflozin (B1669812) in patients with heart failure and chronic kidney disease.[17][18] The trial was completed in September 2023.[17][19]

Experimental Protocols

In Vitro Reporter Gene Assay

-

Objective: To determine the potency and efficacy of compounds as MR modulators.

-

Methodology: A human osteosarcoma (U2-OS) cell line is transiently co-transfected with a plasmid encoding the full-length human MR and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter. Cells are then incubated with a fixed concentration of aldosterone and varying concentrations of the test compound (e.g., AZD9977 or eplerenone). The luciferase activity is measured as a readout of MR transcriptional activity. The IC50 is calculated as the concentration of the compound that inhibits 50% of the aldosterone-induced luciferase activity. The percentage of maximal inhibition relative to a full antagonist determines the partial or full antagonist nature of the compound.[12]

In Vivo Rodent Model of Aldosterone-Induced Renal Injury

-

Objective: To assess the in vivo organ-protective effects of MR modulators.

-

Methodology: Unilateral nephrectomy is performed on male Sprague Dawley rats. The animals are then continuously infused with aldosterone via osmotic minipumps and maintained on a high-salt diet to induce renal injury. Test compounds (e.g., AZD9977 or eplerenone) are administered orally, often mixed in the diet, for a specified duration (e.g., 4 weeks). Key endpoints include the urinary albumin-to-creatinine ratio (UACR) to assess proteinuria, and kidney histopathology to evaluate glomerulosclerosis and interstitial fibrosis.[2][12]

Acute Urinary Electrolyte Excretion Model

-

Objective: To evaluate the acute effects of MR modulators on urinary electrolyte handling.

-

Methodology: Rats are placed on a low-salt diet to stimulate the renin-angiotensin-aldosterone system. The animals are then administered a single oral dose of the test compound or vehicle. Urine is collected over a defined period (e.g., 8 hours), and the concentrations of sodium and potassium are measured to determine the urinary Na+/K+ ratio.[1][4]

Conclusion

The discovery and development of AZD9977 represent a significant advancement in the field of mineralocorticoid receptor modulation. Its unique profile as a partial MR antagonist offers the potential for effective cardiorenal protection with a reduced risk of hyperkalemia.[1][2][5] The differentiated preclinical profile, particularly the lack of effect on urinary electrolytes in the presence of aldosterone, highlights a novel approach to MR-targeted therapies.[1][6] Ongoing and completed clinical trials will further elucidate the therapeutic potential of AZD9977 in patients with heart failure and chronic kidney disease.[17][18]

References

- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]

- 3. Safety, Tolerability, and Pharmacokinetics of the Mineralocorticoid Receptor Modulator AZD9977 in Healthy Men: A Phase I Multiple Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]

- 8. Nonepithelial mineralocorticoid receptor activation as a determinant of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Clinical safety, tolerability, pharmacokinetics and effects on urinary electrolyte excretion of AZD9977, a novel, selective mineralocorticoid receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy, Safety and Tolerability of AZD9977 and Dapagliflozin in Participants With Heart Failure and Chronic Kidney Disease [astrazenecaclinicaltrials.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. astrazeneca.trialsummaries.com [astrazeneca.trialsummaries.com]

Balcinrenone: A Technical Guide to a Novel Selective Mineralocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balcinrenone, also known as AZD9977, is a potent, selective, and orally active non-steroidal mineralocorticoid receptor (MR) modulator developed by AstraZeneca.[1][2] It is under investigation for the treatment of heart failure and chronic kidney disease.[1][3] Unlike traditional steroidal MR antagonists such as spironolactone (B1682167) and eplerenone, Balcinrenone exhibits a unique partial antagonist profile.[2][4] This distinct mechanism of action is believed to confer organ protection with a potentially lower risk of hyperkalemia, a common side effect that limits the use of conventional MR antagonists.[1][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to Balcinrenone.

Chemical Structure and Properties

Balcinrenone is a complex organic molecule with the IUPAC name 2-[(3S)-7-Fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide.[1] Its chemical identity is well-defined by various identifiers, and its physicochemical properties have been characterized through both experimental and computational methods.

Chemical Identifiers

A summary of the key chemical identifiers for Balcinrenone is presented in Table 1.

| Identifier | Value |

| IUPAC Name | 2-[(3S)-7-Fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide[1] |

| CAS Number | 1850385-64-6[1] |

| Molecular Formula | C₂₀H₁₈FN₃O₅[1] |

| SMILES | CNC(=O)C[C@H]1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F[1] |

| InChI Key | MBKYLPOPYYLTNW-ZDUSSCGKSA-N[1] |

Physicochemical Properties

The known physicochemical properties of Balcinrenone are summarized in Table 2. It is important to note that some of these values are predicted, as experimental data for certain properties of this investigational compound are not publicly available.

| Property | Value | Source |

| Molecular Weight | 399.38 g/mol | [1] |

| Appearance | White to off-white solid | MedChemExpress |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 662.0 ± 55.0 °C at 760 mmHg | [5] |

| pKa (Predicted) | 12.13 ± 0.70 (most acidic), 14.12 ± 0.70 (most basic) | [5] |

| LogP (Predicted) | 1.1 | [5] |

| Solubility | DMSO: ≥ 250 mg/mL | MedChemExpress |

Mechanism of Action and Signaling Pathway

Balcinrenone functions as a selective modulator of the mineralocorticoid receptor (MR). The MR, a member of the nuclear receptor superfamily, plays a crucial role in regulating electrolyte and water balance, blood pressure, inflammation, and fibrosis, primarily through its interaction with the steroid hormone aldosterone (B195564).

Mineralocorticoid Receptor Modulation

Balcinrenone acts as a partial antagonist of the MR.[2][4] Unlike full antagonists like eplerenone, Balcinrenone's unique interaction with the MR results in a distinct recruitment of co-factor peptides.[2] This leads to a partial suppression of MR activity, which is thought to be sufficient for organ protection while minimizing the effects on urinary electrolyte excretion, thereby reducing the risk of hyperkalemia.[2][4]

Signaling Pathway

The binding of aldosterone to the MR initiates a signaling cascade that can be broadly divided into genomic and non-genomic pathways. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to hormone response elements on DNA, leading to the transcription of target genes. The non-genomic pathway involves more rapid, non-transcriptional effects. Balcinrenone modulates the genomic pathway by competing with aldosterone for binding to the MR.

Caption: Genomic Signaling Pathway of the Mineralocorticoid Receptor and the Modulatory Action of Balcinrenone.

Pharmacological Properties

The pharmacological profile of Balcinrenone has been characterized through a series of in vitro and in vivo studies, highlighting its potency, selectivity, and partial agonist activity.

In Vitro Pharmacology

Key in vitro pharmacological data for Balcinrenone are presented in Table 3.

| Parameter | Species | Value | Notes |

| pKi (MR) | Human | 7.5 | Binding affinity to Mineralocorticoid Receptor.[6] |

| pKi (GR) | Human | 5.4 | Binding affinity to Glucocorticoid Receptor.[6] |

| pKi (PR) | Human | 4.6 | Binding affinity to Progesterone Receptor.[6] |

| IC₅₀ (MR) | Human | 0.37 µM | Functional antagonism of aldosterone-activated MR in a reporter gene assay.[6] |

| IC₅₀ (MR) | Mouse | 0.08 µM | Functional antagonism of aldosterone-activated MR in a reporter gene assay.[6] |

| IC₅₀ (MR) | Rat | 0.08 µM | Functional antagonism of aldosterone-activated MR in a reporter gene assay.[6] |

| MR Activity Suppression | Human | 69% | Partial antagonist activity in a reporter gene assay, compared to full antagonists.[6] |

Pharmacokinetics

Pharmacokinetic studies in humans have provided insights into the absorption, distribution, metabolism, and excretion of Balcinrenone.

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 0.50 - 0.84 hours[1] |

| Renal Clearance | 5.9 - 6.5 L/hour[1] |

| Urinary Excretion (unchanged) | 24 - 37%[1] |

| Absolute Bioavailability | 52%[7] |

| Metabolism | Primarily via oxidation (CYP3A4 is the main enzyme responsible).[7] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in characterizing the pharmacological profile of Balcinrenone.

Reporter Gene Assay for MR Activity

This in vitro assay is used to determine the functional activity of compounds on the mineralocorticoid receptor.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) or other suitable cells are cultured in appropriate media. The cells are then transiently co-transfected with two plasmids:

-

An expression vector containing the full-length human mineralocorticoid receptor.

-

A reporter vector containing a luciferase gene under the control of a promoter with mineralocorticoid response elements (MREs).

-

-

Compound Treatment: After transfection, the cells are treated with a range of concentrations of Balcinrenone in the presence of a fixed concentration of aldosterone (the natural MR agonist). Control wells receive aldosterone alone or vehicle.

-

Cell Lysis and Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luciferase signal is normalized to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. The IC₅₀ value is calculated by plotting the percentage of inhibition of aldosterone-induced luciferase activity against the concentration of Balcinrenone.

Caption: Experimental Workflow for the Mineralocorticoid Receptor Reporter Gene Assay.

Uninephrectomy Rat Model of Aldosterone-Induced Renal Injury

This in vivo model is used to assess the organ-protective effects of Balcinrenone in a setting of mineralocorticoid-driven renal damage.

Methodology:

-

Animal Model: Male Sprague-Dawley rats undergo uninephrectomy (surgical removal of one kidney) to increase the physiological stress on the remaining kidney.

-

Induction of Injury: The uninephrectomized rats are administered aldosterone via subcutaneous osmotic mini-pumps and are given a high-salt diet (e.g., 1% NaCl in drinking water). This regimen induces hypertension, albuminuria, and renal fibrosis.

-

Treatment Groups: The animals are divided into several groups:

-

Vehicle control.

-

Aldosterone + high salt + vehicle.

-

Aldosterone + high salt + Balcinrenone (at various doses, administered orally).

-

Aldosterone + high salt + positive control (e.g., eplerenone).

-

-

Monitoring and Endpoints: Over a period of several weeks (e.g., 4 weeks), the following parameters are monitored:

-

Blood pressure (e.g., via tail-cuff method).

-

Urinary albumin-to-creatinine ratio (UACR) from 24-hour urine collections.

-

At the end of the study, the animals are euthanized, and the kidneys are collected for histopathological analysis (e.g., assessment of glomerulosclerosis and interstitial fibrosis).

-

-

Data Analysis: The data from the different treatment groups are statistically compared to the vehicle control group to assess the efficacy of Balcinrenone in preventing or reducing aldosterone-induced renal injury.

Caption: Experimental Workflow for the Uninephrectomy Rat Model of Aldosterone-Induced Renal Injury.

Clinical Development

Balcinrenone is currently in clinical development, with several studies investigating its efficacy and safety, often in combination with other cardiovascular and renal protective agents like dapagliflozin (B1669812). A notable example is the MIRO-CKD trial.[8]

MIRO-CKD Trial Design

The MIRO-CKD trial is a Phase IIb, multicenter, randomized, double-blind, dose-finding study.[8]

-

Objective: To evaluate the efficacy, safety, and tolerability of Balcinrenone in combination with dapagliflozin compared with dapagliflozin alone in patients with chronic kidney disease and albuminuria.[8]

-

Patient Population: Adults with CKD (eGFR ≥ 25 to < 60 mL/min/1.73 m²) and albuminuria (UACR > 100 to ≤ 5000 mg/g).[8]

-

Treatment Arms:

-

Balcinrenone 15 mg + Dapagliflozin 10 mg

-

Balcinrenone 40 mg + Dapagliflozin 10 mg

-

Placebo + Dapagliflozin 10 mg[8]

-

-

Primary Endpoint: Change in urinary albumin-to-creatinine ratio (UACR) from baseline.[8]

Conclusion

Balcinrenone is a promising novel selective mineralocorticoid receptor modulator with a distinct partial antagonist profile. Its mechanism of action offers the potential for effective organ protection in cardiovascular and renal diseases, with a reduced risk of hyperkalemia compared to existing MR antagonists. The ongoing clinical development will further elucidate its therapeutic potential and safety profile in patient populations with high unmet medical needs. This technical guide provides a foundational understanding of Balcinrenone for researchers and drug development professionals engaged in the fields of cardiology, nephrology, and pharmacology.

References

- 1. Safety, Tolerability, and Pharmacokinetics of the Mineralocorticoid Receptor Modulator AZD9977 in Healthy Men: A Phase I Multiple Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Balcinrenone - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azd-9977 | C20H18FN3O5 | CID 118599727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. publications.tno.nl [publications.tno.nl]

AZD9977 for Heart Failure with Preserved Ejection Fraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD9977, also known as balcinrenone, is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator that has been investigated for the treatment of heart failure with preserved ejection fraction (HFpEF). It is designed to provide the organ-protective benefits of mineralocorticoid receptor antagonists (MRAs) while mitigating the risk of hyperkalemia, a common and potentially serious side effect of existing MRAs like spironolactone (B1682167) and eplerenone (B1671536). This technical guide provides a comprehensive overview of the preclinical and clinical data on AZD9977, with a focus on its mechanism of action, experimental protocols, and quantitative data from key studies.

Mechanism of Action: Selective Mineralocorticoid Receptor Modulation

AZD9977 acts as a partial antagonist of the mineralocorticoid receptor. Unlike full antagonists such as eplerenone, AZD9977's unique interaction with the MR's ligand-binding domain results in a distinct recruitment of co-factor peptides.[1] This differential co-factor engagement is believed to be the molecular basis for its tissue-specific effects, retaining organ-protective properties in non-epithelial tissues like the heart and kidneys while having minimal impact on electrolyte excretion in the kidneys.[1] This selective modulation is predicted to reduce the risk of hyperkalemia.[1]

The activation of the mineralocorticoid receptor by aldosterone (B195564) in cardiomyocytes and cardiac fibroblasts is a key driver of pathological processes in heart failure, including cardiac fibrosis, hypertrophy, and inflammation. By partially antagonizing the MR, AZD9977 is hypothesized to inhibit these detrimental downstream signaling pathways.

Signaling Pathway of AZD9977 in Cardiomyocytes

The following diagram illustrates the proposed signaling pathway of AZD9977 at the mineralocorticoid receptor in a cardiomyocyte.

Clinical Development and Efficacy Data

AZD9977 has been evaluated in Phase I and Phase IIb clinical trials. The primary focus of early clinical development was on safety, particularly the risk of hyperkalemia, while later studies explored efficacy in patients with heart failure and chronic kidney disease.

Phase Ib Study in HFpEF and Renal Impairment (NCT03682497)

A Phase Ib, open-label, randomized trial compared AZD9977 to spironolactone in 68 patients with HFpEF or heart failure with mildly reduced ejection fraction (HFmrEF) and an estimated glomerular filtration rate (eGFR) of 40-70 ml/min/1.73 m².[2]

Table 1: Key Outcomes of Phase Ib Study of AZD9977 vs. Spironolactone [2]

| Parameter | AZD9977 (n=33) | Spironolactone (n=35) |

| Change in Serum Potassium from Baseline to Day 28 (%) | 5.7 | 4.2 |

| Relative Change in Serum Potassium (AZD9977 vs. Spironolactone) at Day 28 (95% CI) | -0.3% (-5.3% to 4.4%) | - |

| Median Increase in Plasma Aldosterone from Baseline at Day 28 (pmol/L) | 89.8 | 67.4 |

| Median Fractional Excretion of Potassium at Day 28 (%) | 12.9 | 10.1 |

| Discontinuations due to Hyperkalemia | 0 | 0 |

Phase IIb MIRACLE Trial (NCT04595370)

The MIRACLE trial was a Phase IIb, randomized, double-blind, active-controlled study designed to evaluate the efficacy and safety of AZD9977 in combination with dapagliflozin (B1669812) in patients with heart failure (LVEF <60%) and chronic kidney disease.[3][4][5][6] The trial was terminated early due to slow recruitment.[3][4][5][6]

Table 2: Baseline Characteristics of Patients in the MIRACLE Trial [3]

| Characteristic | AZD9977 15 mg + Dapagliflozin (n=33) | AZD9977 50 mg + Dapagliflozin (n=34) | AZD9977 150 mg + Dapagliflozin (n=33) | Placebo + Dapagliflozin (n=33) |

| Age (years), mean (SD) | 71.5 (8.7) | 72.1 (8.9) | 70.8 (9.5) | 73.5 (7.5) |

| Male, n (%) | 23 (70) | 24 (71) | 22 (67) | 23 (70) |

| eGFR (mL/min/1.73 m²), mean (SD) | 44.9 (9.8) | 44.1 (10.1) | 45.5 (9.9) | 43.8 (9.6) |

| UACR (mg/g), median (IQR) | 123.9 (48.7-336.3) | 141.6 (62.0-424.8) | 168.2 (70.8-442.5) | 132.8 (53.1-354.0) |

| LVEF (%), mean (SD) | 52.1 (8.2) | 51.5 (8.5) | 50.9 (8.9) | 52.7 (7.8) |

Table 3: Primary and Key Secondary Endpoints in the MIRACLE Trial [4]

| Endpoint | AZD9977 15 mg + Dapagliflozin | AZD9977 50 mg + Dapagliflozin | AZD9977 150 mg + Dapagliflozin | Placebo + Dapagliflozin |

| Relative Reduction in UACR from Baseline to Week 12 (%) | Not Significantly Different from Placebo | Not Significantly Different from Placebo | Not Significantly Different from Placebo | - |

| Change in eGFR from Baseline to Week 12 (mL/min/1.73 m²) | - | - | Reduced | - |

| Change in Serum Potassium from Baseline to Week 12 (mmol/L) | Possible dose-dependent increase | Possible dose-dependent increase | Possible dose-dependent increase | - |

| Change in NT-proBNP from Baseline to Week 12 | Non-significant trend towards reduction | Non-significant trend towards reduction | Non-significant trend towards reduction | - |

| Discontinuations due to Hyperkalemia, n | 2 (across all AZD9977 groups) | 2 (across all AZD9977 groups) | 2 (across all AZD9977 groups) | 0 |

Preclinical Pharmacology

Preclinical studies in rodent models have been instrumental in characterizing the pharmacological profile of AZD9977 and providing the rationale for its clinical development in heart failure.

Organ Protection in Animal Models

In uni-nephrectomized rats administered aldosterone and a high-salt diet, a model of cardiorenal damage, AZD9977 demonstrated organ-protective effects.[1]

Table 4: Effects of AZD9977 in a Rat Model of Aldosterone-Induced Renal Injury [7]

| Treatment Group | Dose (mg/kg/day) | Change in Urinary Albumin-to-Creatinine Ratio (UACR) | Renal Pathology Score |

| Vehicle | - | - | - |

| AZD9977 | 30 | Dose-dependent reduction | Reduction |

| AZD9977 | 100 | Dose-dependent reduction | Reduction |

| Eplerenone | 10 | Dose-dependent reduction | Reduction |

| Eplerenone | 30 | Dose-dependent reduction | Reduction |

Effects on Electrolyte Excretion

A key differentiating feature of AZD9977 in preclinical models is its lack of effect on urinary sodium-to-potassium (Na+/K+) ratio, in contrast to eplerenone, which dose-dependently increases this ratio.[7] This finding supports the hypothesis that AZD9977 has a reduced propensity to cause hyperkalemia.[7]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Phase Ib Clinical Trial (NCT03682497) Protocol

-

Study Design: Phase Ib, open-label, randomized, parallel-group, multicenter study.[2]

-

Participants: 68 patients with HFpEF or HFmrEF (LVEF ≥40%) and eGFR between 40 and 70 ml/min/1.73 m².[2]

-

Intervention: Patients were randomized to receive either AZD9977 100 mg once daily or spironolactone 25 mg once daily for 14 days. If serum potassium was ≤ 4.8 mmol/L, the dose was up-titrated to AZD9977 200 mg or spironolactone 50 mg for another 14 days.[2]

-

Primary Endpoint: Relative change in serum potassium from baseline to day 28 for AZD9977 versus spironolactone.[2]

-

Secondary and Exploratory Endpoints: Serum and urinary electrolytes, fractional excretion of sodium and potassium, plasma aldosterone, renin, cortisol, and safety assessments.[2]

Preclinical Rat Model of Aldosterone-Induced Renal Injury

-

Animal Model: Uni-nephrectomized male Sprague Dawley rats.[7]

-

Induction of Injury: Administration of aldosterone via osmotic minipumps and a high-salt diet.[7]

-

Treatment: AZD9977 or eplerenone admixed in the diet for four weeks.[7]

-

Assessments: Urinary albumin-to-creatinine ratio (UACR) was measured from 24-hour urine collections. Renal pathology was scored based on histological examination of kidney tissue.[7]

Experimental Workflow for Preclinical Renal Injury Model

Conclusion

AZD9977 is a selective mineralocorticoid receptor modulator with a distinct pharmacological profile compared to traditional MRAs. Preclinical studies demonstrated its potential for organ protection with a reduced risk of affecting electrolyte balance. However, the Phase IIb MIRACLE trial in patients with heart failure and chronic kidney disease was terminated early and did not meet its primary endpoint of reducing albuminuria. While AZD9977 showed a favorable safety profile in early clinical trials with regard to hyperkalemia compared to spironolactone, its clinical efficacy in HFpEF remains to be definitively established. Further research may be needed to identify the patient populations most likely to benefit from this novel therapeutic agent.

References

- 1. Frontiers | Modeling heart failure with preserved ejection fraction in rodents: Where do we stand? [frontiersin.org]

- 2. Novel interactions of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Molecular mechanisms of mineralocorticoid receptor antagonism by eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Mineralocorticoid receptor activation and antagonism in cardiovascular disease: cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Animal models of heart failure with preserved ejection fraction (HFpEF): from metabolic pathobiology to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Investigating AZD9977 (Balcinrenone) in Chronic Kidney Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of AZD9977, also known as balcinrenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator, in the context of chronic kidney disease (CKD). AZD9977 has been evaluated for its potential to provide cardiorenal protection with a reduced risk of hyperkalemia compared to traditional MR antagonists.[1][2][3][4][5] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support further research and development in this area.

Core Mechanism of Action

AZD9977 is a partial MR antagonist.[1][2] Unlike full antagonists like eplerenone (B1671536), AZD9977's unique interaction with the mineralocorticoid receptor leads to a distinct recruitment of co-factor peptides.[1][2][4] This selective modulation is hypothesized to separate the beneficial organ-protective effects from the adverse effects on urinary electrolyte excretion, potentially reducing the risk of hyperkalemia, a common dose-limiting side effect of conventional MR antagonists.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating AZD9977 in various CKD models.

Table 1: Efficacy of AZD9977 on Albuminuria in Rodent Models of CKD

| Model | Treatment Group | Dose | Duration | Change in Urine Albumin to Creatinine Ratio (UACR) / Urine Albumin Excretion (UAE) | Reference |

| Aldosterone-infused, high-salt-fed, uninephrectomized rats | AZD9977 | 30 mg/kg/day | 4 weeks | Dose-dependent reduction, similar efficacy to eplerenone at corresponding exposures | [1] |

| AZD9977 | 100 mg/kg/day | 4 weeks | Dose-dependent reduction, similar efficacy to eplerenone at corresponding exposures | [1] | |

| Eplerenone | 10 mg/kg/day | 4 weeks | Dose-dependent reduction | [1] | |

| Eplerenone | 30 mg/kg/day | 4 weeks | Dose-dependent reduction | [1] | |

| Uninephrectomized db/db mice (diabetic nephropathy model) | AZD9977 | 100 mg/kg/day | 4 weeks | Significant reduction in UAE compared to vehicle | [1] |

| Eplerenone | 100 mg/kg/day | 4 weeks | Significant reduction in UAE compared to vehicle | [1] | |

| Enalapril (B1671234) | Not Specified | 4 weeks | Significant reduction in UAE compared to vehicle | [1] | |

| AZD9977 + Enalapril | 100 mg/kg/day | 4 weeks | Additive reduction in UAE | [1] | |

| Eplerenone + Enalapril | 100 mg/kg/day | 4 weeks | Additive reduction in UAE | [1] |

Table 2: Histopathological Improvements with AZD9977 in CKD Models

| Model | Treatment Group | Dose | Duration | Key Histopathological Findings | Reference |

| Aldosterone-infused, high-salt-fed, uninephrectomized rats | AZD9977 | 30 mg/kg/day | 4 weeks | Reduction in average renal pathology score (fibrosis and glomerulonephritis) | [1] |

| AZD9977 | 100 mg/kg/day | 4 weeks | Reduction in average renal pathology score (fibrosis and glomerulonephritis) | [1] | |

| Eplerenone | 10 mg/kg/day | 4 weeks | Reduction in average renal pathology score (fibrosis and glomerulonephritis) | [1] | |

| Eplerenone | 30 mg/kg/day | 4 weeks | Reduction in average renal pathology score (fibrosis and glomerulonephritis) | [1] | |

| Uninephrectomized db/db mice | AZD9977 | 100 mg/kg/day | 4 weeks | Reduced glomerular extracellular matrix (ECM) scores | [1] |

| Eplerenone | 100 mg/kg/day | 4 weeks | Reduced glomerular extracellular matrix (ECM) scores | [1] | |

| AZD9977 + Enalapril | 100 mg/kg/day | 4 weeks | Further improvement in renal histopathology compared to enalapril alone | [1] | |

| Eplerenone + Enalapril | 100 mg/kg/day | 4 weeks | Further improvement in renal histopathology compared to enalapril alone | [1] |

Table 3: Effect of AZD9977 on Urinary Electrolyte Excretion

| Model | Treatment Group | Dose | Key Finding on Urinary Na+/K+ Ratio | Reference |

| Salt-deprived rats | AZD9977 | Increasing doses | No significant effect | [1][2] |

| Eplerenone | Increasing doses | Dose-dependent increase | [1][2] | |

| Salt-deprived rats with fludrocortisone (B194907) challenge | AZD9977 | Increasing doses | Dose-dependent increase | [5] |

| Eplerenone | Increasing doses | Dose-dependent increase | [5] | |

| Salt-deprived rats with aldosterone (B195564) challenge | AZD9977 | Increasing doses | No effect | [5] |

| Eplerenone | Increasing doses | Dose-dependent increase | [5] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Aldosterone-Infused, High-Salt-Fed, Uninephrectomized Rat Model

This model is designed to study on-target MR-mediated effects.[1]

-

Animal Model: Male Sprague Dawley rats undergo uninephrectomy (surgical removal of one kidney).

-

Induction of Injury: Rats are administered aldosterone via osmotic minipumps and fed a high-salt diet to induce renal and cardiac injury.

-

Treatment: AZD9977 or eplerenone is administered as a food admixture for a period of four weeks.

-

Key Endpoints:

-

Urine Albumin to Creatinine Ratio (UACR): Measured to assess proteinuria and kidney damage.

-

Histopathology: Kidneys are sectioned and stained (e.g., with Periodic acid-Schiff - PAS) to evaluate renal fibrosis and glomerulonephritis. A scoring system is used for semi-quantitative analysis.

-

Uninephrectomized db/db Mouse Model of Diabetic Nephropathy

This model recapitulates key features of diabetic kidney disease.[1]

-

Animal Model: Obese, diabetic male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J homozygotes) undergo uninephrectomy at 8 weeks of age.

-

Disease Progression: Mice develop robust kidney damage by 18 weeks of age.

-

Treatment: Treatment with AZD9977, eplerenone, or enalapril (alone or in combination) is initiated at 18 weeks and continues for four weeks.

-

Key Endpoints:

-

Urine Albumin Excretion (UAE): 24-hour urine is collected to measure total albumin excretion.

-

Histopathology: Glomerular extracellular matrix (ECM) deposition is quantified as a percentage of the glomerular tuft staining area.

-

Urinary Electrolyte Excretion Model in Salt-Deprived Rats

This model assesses the acute effects of MR modulators on renal electrolyte handling.[1]

-

Animal Model: Male rats are placed on a low-salt diet to stimulate the renin-angiotensin-aldosterone system.

-

Treatment: Single increasing doses of AZD9977 or eplerenone are administered.

-

Urine Collection: Urine is collected for 8 hours post-dose.

-

Analysis: Urinary sodium (Na+) and potassium (K+) concentrations are measured to calculate the Na+/K+ ratio, an indicator of MR antagonism in the kidney.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of AZD9977 as a selective MR modulator.

Caption: General workflow for preclinical evaluation of AZD9977 in CKD models.

Caption: Role of MR activation in CKD pathophysiology and the point of intervention for AZD9977.

Conclusion

Preclinical studies in established rodent models of chronic kidney disease demonstrate that AZD9977 (balcinrenone) effectively reduces albuminuria and improves renal histopathology, with an efficacy comparable to the full MR antagonist eplerenone.[1][2] A key differentiating feature of AZD9977 is its minimal impact on urinary sodium-to-potassium ratio in the presence of aldosterone, suggesting a lower propensity for causing hyperkalemia.[1][2][5] These findings highlight the potential of AZD9977 as a novel therapeutic agent for patients with CKD, particularly those at high risk for electrolyte disturbances. Further clinical investigation is warranted to confirm these promising preclinical observations in human populations.

References

- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]

- 4. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]

AZD9977 and its Impact on Potassium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD9977 is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator being investigated for its potential to provide organ protection with a reduced risk of hyperkalemia, a common and dose-limiting side effect of traditional MR antagonists (MRAs). This technical guide provides an in-depth analysis of the preclinical and clinical data available on the effects of AZD9977 on potassium levels. It includes a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathway and experimental workflows.

Introduction: The Challenge of Hyperkalemia with Mineralocorticoid Receptor Antagonists

Excessive activation of the mineralocorticoid receptor by aldosterone (B195564) contributes to the pathophysiology of various cardiovascular and renal diseases, including heart failure and chronic kidney disease (CKD)[1][2][3]. Blockade of the MR with antagonists like spironolactone (B1682167) and eplerenone (B1671536) has been shown to improve clinical outcomes[4]. However, their therapeutic use is often limited by the risk of hyperkalemia (elevated serum potassium), particularly in patients with impaired renal function[1][4][5]. This risk arises from the mechanism of action of MRAs in the kidneys, which involves blocking aldosterone's effect on sodium reabsorption and potassium excretion[5]. AZD9977 has been developed as a selective MR modulator with a unique mode of action intended to separate the beneficial organ-protective effects from the adverse effects on electrolyte balance[1][2][3].

Mechanism of Action: A Partial Agonist/Antagonist Approach

AZD9977 is a partial MR antagonist[1][4][6]. Unlike full antagonists such as eplerenone, AZD9977's unique interaction with the MR results in a distinct recruitment of co-factor peptides[1][4][6]. This differential co-factor recruitment is hypothesized to be the basis for its tissue-selective effects, retaining organ protection while having a lesser impact on urinary electrolyte excretion[1][2]. Preclinical studies have shown that while AZD9977 demonstrates similar in vitro potency to eplerenone at the human MR, it does not significantly affect the urinary sodium-to-potassium (Na+/K+) ratio in animal models under normal conditions, a key indicator of potassium retention[1][2][3].

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of AZD9977 in comparison to aldosterone and a full MR antagonist.

References

- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]

- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Clinical safety, tolerability, pharmacokinetics and effects on urinary electrolyte excretion of AZD9977, a novel, selective mineralocorticoid receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

Early-phase clinical trial results for Balcinrenone

An In-depth Technical Guide on the Early-Phase Clinical Trial Results of Balcinrenone

Introduction

Balcinrenone (also known as AZD9977) is an investigational, novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1][2][3] It is currently under development for the treatment of chronic kidney disease (CKD) and heart failure (HF), often in combination with the sodium-glucose cotransporter-2 (SGLT2) inhibitor, dapagliflozin (B1669812).[2][4] Preclinical data suggest that balcinrenone may offer cardiorenal benefits with a reduced risk of hyperkalemia compared to existing steroidal MR antagonists.[2][5] This document provides a comprehensive overview of the available early-phase clinical trial data, experimental protocols, and the underlying mechanism of action of balcinrenone.

Mechanism of Action

Balcinrenone functions by selectively modulating the mineralocorticoid receptor, which plays a key role in regulating fluid and electrolyte balance, blood pressure, inflammation, and fibrosis.[1][6] Overactivation of the MR by aldosterone (B195564) can contribute to the pathophysiology of heart failure and chronic kidney disease.[1] Unlike traditional steroidal MR antagonists, balcinrenone's non-steroidal structure is designed for greater selectivity, potentially minimizing off-target hormonal side effects.[1] The binding of balcinrenone to the MR is thought to induce a unique conformational change in the receptor, which may alter its interaction with transcriptional co-activators, leading to its organ-protective effects with a potentially lower impact on urinary electrolyte excretion.[3]

Pharmacokinetics

Population pharmacokinetic (popPK) analyses have been conducted using data from several Phase 1, 1b, and 2b studies.[4]

Table 1: Pharmacokinetic Parameters of Balcinrenone

| Parameter | Value | Notes |

| Absolute Bioavailability | 52% | From an ADME study.[2] |

| Apparent Clearance | 14.2 L/h | In healthy participants.[2] |

| Renal Clearance | 5.4 L/h | Suggests active tubular secretion.[2] |

| Metabolism | Four minor metabolites identified, each <6% of total plasma radioactivity.[2] | Negligible impact on pharmacodynamic response.[2] |

| Effect of Renal Impairment | ~2-fold higher AUC in severe renal impairment (eGFR <30) vs. normal renal function.[7] | No dose adjustment based on eGFR was deemed necessary for ongoing studies.[7] |

| Effect of Food | Minor impact; 1.13-fold increase in AUC when taken with food.[4] | |

| Effect of Patient Population | ~50% lower apparent clearance in HF and CKD patients vs. healthy participants, after adjusting for eGFR.[4] | May indicate other factors beyond renal function impact clearance.[4] |

Early-Phase Clinical Trials

Several early-phase trials have evaluated the safety, tolerability, and efficacy of balcinrenone, primarily in combination with dapagliflozin.

MIRO-CKD (Phase 2b)

The MIRO-CKD trial was a multicenter, randomized, double-blind, active-controlled study to assess the efficacy and safety of balcinrenone combined with dapagliflozin in patients with chronic kidney disease.[5][8]

Experimental Protocol: MIRO-CKD

-

Objective: To evaluate the effect of two doses of balcinrenone in combination with dapagliflozin on the urinary albumin-to-creatinine ratio (UACR) compared to dapagliflozin alone.[9]

-

Patient Population: Adults with an estimated glomerular filtration rate (eGFR) of 25 to <60 mL/min/1.73 m² and a UACR of >100 to ≤5000 mg/g.[8][9] Participants had a serum potassium level between 3.5 and 5.0 mmol/L.[8]

-

Randomization: 324 participants were randomized (1:1:1) to three treatment arms.[5][8]

-

Treatment Arms:

-

Balcinrenone 15 mg + Dapagliflozin 10 mg

-

Balcinrenone 40 mg + Dapagliflozin 10 mg

-

Placebo + Dapagliflozin 10 mg

-

-

Duration: 12-week treatment period followed by an 8-week washout period.[8][10]

-

Primary Endpoint: Relative change in UACR from baseline to week 12.[8]

MIRO-CKD Results

The combination of balcinrenone and dapagliflozin was found to be superior to dapagliflozin alone in reducing albuminuria.[8]

Table 2: Primary Efficacy and Key Safety Results from MIRO-CKD

| Endpoint/Event | Dapagliflozin 10 mg + Placebo (n=106) | Balcinrenone 15 mg + Dapagliflozin 10 mg (n=108) | Balcinrenone 40 mg + Dapagliflozin 10 mg (n=110) |

| UACR Difference vs. Placebo at Week 12 | - | -22.8% (p=0.0038) | -32.8% (p<0.0001) |

| Investigator-Reported Hyperkalemia | 5% (5 participants) | 6% (7 participants) | 7% (8 participants) |

Data sourced from Heerspink et al., The Lancet (2025)[8]

Adverse events related to hypotension and renal issues were infrequent and similarly distributed across all treatment groups, with none being classified as serious.[8] The effects on potassium levels were minor, and no new safety concerns were raised.[8]

MIRACLE (Phase 2b)

The MIRACLE trial investigated the combination of balcinrenone and dapagliflozin in patients with heart failure and chronic kidney disease.[11][12]

Experimental Protocol: MIRACLE

-

Objective: To assess the efficacy and safety of different doses of balcinrenone with dapagliflozin.[12]

-

Patient Population: 133 adults with symptomatic heart failure (ejection fraction <60%), eGFR ≥30 to ≤60 ml/min/1.73 m², and UACR ≥30 to <3000 mg/g.[12]

-

Treatment Arms:

-

Balcinrenone 15 mg, 50 mg, or 150 mg/day + Dapagliflozin 10 mg/day

-

Placebo + Dapagliflozin 10 mg/day

-

-

Duration: 12 weeks.[12]

-

Primary Endpoint: Relative change in UACR from baseline to week 12.[11][12]

MIRACLE Results

Recruitment for the trial was stopped early, limiting the statistical power and interpretation of the results.[12] The study did not show a significant reduction in UACR for the combination therapy compared to dapagliflozin plus placebo.[11][12]

Table 3: Key Observations from the MIRACLE Trial

| Observation | Finding |

| Primary Endpoint (UACR Reduction) | No significant difference between balcinrenone groups and the placebo group.[11][12] |

| Dose-Response | No clear dose-response relationship was observed for UACR reduction.[11][12] |

| Serum Potassium | Possible dose-dependent increases in serum potassium levels.[11][12] |

| eGFR | Reduced eGFR observed in the highest dose group (150 mg).[11][12] |

| Adverse Events | Hyperkalemia led to discontinuation in two participants receiving balcinrenone; none in the placebo group.[11][12] |

Phase 1 Studies

A series of Phase 1 studies have characterized the safety, tolerability, and pharmacokinetic profile of balcinrenone.

Table 4: Summary of Key Phase 1 Clinical Trials

| Study Identifier | Population | Key Focus | Findings |

| NCT04469907 | Participants with severe renal impairment vs. healthy controls | Pharmacokinetics, safety, and tolerability[7][13] | Balcinrenone exposure was ~2-fold higher in participants with severe renal impairment. The drug was safe and well-tolerated.[7] |

| SAD Study (substitute for Thorough QT) | 62 healthy male participants | Effect on QT interval[3][7] | Balcinrenone did not demonstrate a clinically relevant effect on QT interval prolongation at therapeutic and supratherapeutic concentrations.[3][7] |

| NCT03843060, NCT03804645, NCT04798222 | Healthy participants | Foundational PK/PD and safety data[4][13] | These studies contributed to the overall population pharmacokinetic model.[4] |

Conclusion

Early-phase clinical trials for balcinrenone, a novel non-steroidal MR modulator, have provided crucial insights into its pharmacokinetic profile, efficacy, and safety. The Phase 2b MIRO-CKD trial demonstrated that balcinrenone, in combination with dapagliflozin, significantly reduces albuminuria in patients with chronic kidney disease compared to dapagliflozin alone, with only minor effects on serum potassium.[8] In contrast, the MIRACLE trial in patients with heart failure and CKD did not meet its primary endpoint, though its interpretation is limited by a smaller-than-planned sample size.[11][12] Phase 1 studies have established a foundational safety and pharmacokinetic profile, indicating that while exposure increases in patients with severe renal impairment, dose adjustments may not be necessary.[7] These findings support the continued investigation of balcinrenone in larger, event-driven Phase 3 trials, such as the BalanceD-HF study, to fully determine its potential as a cardiorenal therapeutic agent.[14][15]

References

- 1. What is Balcinrenone used for? [synapse.patsnap.com]

- 2. Population Pharmacokinetic Analysis of Balcinrenone in Healthy Participants and Participants with Heart Failure and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetic Analysis of Balcinrenone in Healthy Participants and Participants with Heart Failure and Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of balcinrenone and dapagliflozin for CKD: design and baseline characteristics of the MIRO-CKD trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. Balcinrenone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Balcinrenone in combination with dapagliflozin compared with dapagliflozin alone in patients with chronic kidney disease and albuminuria: a randomised, active-controlled double-blind, phase 2b clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. researchgate.net [researchgate.net]

- 11. Balcinrenone plus dapagliflozin in patients with heart failure and chronic kidney disease: Results from the phase 2b MIRACLE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 13. researchgate.net [researchgate.net]

- 14. A Phase III, Randomised, Double-blind Study to Evaluate the Effect of Balcinrenone/Dapagliflozin, Compared with Dapagliflozin, on the Risk of Heart Failure Events and Cardiovascular Death inPatients with Heart Failure and Impaired Kidney Function | Jefferson Health [jeffersonhealth.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

The Role of AZD9977 in Cardiorenal Syndrome: A Technical Guide

An In-depth Examination of a Novel Mineralocorticoid Receptor Modulator

Executive Summary

Cardiorenal syndrome (CRS) presents a significant therapeutic challenge, characterized by a vicious cycle of cardiac and renal dysfunction. A key pathway implicated in the pathophysiology of CRS is the overactivation of the mineralocorticoid receptor (MR). While mineralocorticoid receptor antagonists (MRAs) have demonstrated clinical benefits, their use is often limited by the risk of hyperkalemia. AZD9977 (also known as balcinrenone) is a novel, non-steroidal, selective MR modulator designed to provide cardiorenal protection with a potentially lower risk of electrolyte disturbances compared to traditional MRAs. This technical guide provides a comprehensive overview of the preclinical and clinical data on AZD9977, detailing its mechanism of action, experimental protocols, and quantitative outcomes in the context of cardiorenal syndrome.

Introduction to Cardiorenal Syndrome and the Mineralocorticoid Receptor

Cardiorenal syndrome encompasses a spectrum of disorders where acute or chronic dysfunction in one organ, either the heart or the kidneys, induces dysfunction in the other. The pathophysiology is complex and multifactorial, involving hemodynamic, neurohormonal, and inflammatory mechanisms. The renin-angiotensin-aldosterone system (RAAS) plays a central role, with aldosterone-mediated activation of the MR contributing to inflammation, fibrosis, and sodium and water retention, thereby exacerbating both cardiac and renal injury.

AZD9977: A Selective Mineralocorticoid Receptor Modulator

AZD9977 is a first-in-class selective MR modulator. Unlike traditional steroidal MRAs such as spironolactone (B1682167) and eplerenone (B1671536), which act as full antagonists, AZD9977 is a partial antagonist.[1][2] Its unique interaction with the MR results in a distinct pattern of cofactor recruitment, which is hypothesized to separate the beneficial organ-protective effects from the adverse effects on electrolyte excretion.[1][2]

Mechanism of Action Signaling Pathway

The proposed mechanism of action for AZD9977 involves its selective binding to the mineralocorticoid receptor, leading to a conformational change that differs from that induced by full antagonists. This results in differential recruitment of transcriptional co-regulators, ultimately modulating the expression of genes involved in inflammation, fibrosis, and sodium transport.

Preclinical Evidence of Cardiorenal Protection

Preclinical studies in animal models of chronic kidney disease (CKD) have demonstrated the organ-protective effects of AZD9977.

Experimental Protocols

-

Aldosterone/Salt-Induced Renal Injury Model: Uni-nephrectomized male Sprague Dawley rats were administered aldosterone via osmotic minipumps and fed a high-salt diet for four weeks. AZD9977 or eplerenone was administered as a food admixture.[3]

-

Diabetic Nephropathy Model: Uni-nephrectomized db/db mice, a model of type 2 diabetes, were treated with AZD9977, eplerenone, or a combination with enalapril (B1671234) for four weeks.[1]

Quantitative Data

The following tables summarize the key findings from these preclinical studies.

Table 1: Effect of AZD9977 on Albuminuria in a Rat Model of Aldosterone/Salt-Induced Renal Injury [3]

| Treatment Group | Dose (mg/kg/day) | Change in Urinary Albumin-to-Creatinine Ratio (UACR) |

| Vehicle | - | Baseline |

| AZD9977 | 10 | Dose-dependent reduction |

| AZD9977 | 30 | Dose-dependent reduction |

| AZD9977 | 100 | Dose-dependent reduction |

| Eplerenone | 10 | Dose-dependent reduction |

| Eplerenone | 30 | Dose-dependent reduction |

Table 2: Effect of AZD9977 on Renal Histopathology in a Rat Model of Aldosterone/Salt-Induced Renal Injury [3]

| Treatment Group | Dose (mg/kg/day) | Renal Pathology Score (Fibrosis & Glomerular Nephritis) |

| Vehicle | - | Baseline |

| AZD9977 | 30 | Significant reduction |

| AZD9977 | 100 | Significant reduction |

| Eplerenone | 10 | Significant reduction |

| Eplerenone | 30 | Significant reduction |

Table 3: Effect of AZD9977 on Albuminuria in a Mouse Model of Diabetic Nephropathy [1]

| Treatment Group | Dose (mg/kg/day) | Reduction in Urine Albumin Excretion |

| Vehicle | - | Baseline |

| AZD9977 | 100 | Significant reduction |

| Eplerenone | 100 | Significant reduction |

| AZD9977 + Enalapril | 100 | Additive reduction |

Clinical Development of AZD9977 in Cardiorenal Indications

AZD9977 has progressed through several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Studies in Healthy Volunteers

A Phase I, single-ascending dose study in healthy male volunteers demonstrated that AZD9977 was generally well-tolerated and had a pharmacokinetic profile suitable for further development.[4]

Phase Ib Study in Heart Failure with Renal Impairment

A Phase Ib, open-label, randomized, parallel-group study compared the effects of AZD9977 and spironolactone on serum potassium in patients with heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF) and an estimated glomerular filtration rate (eGFR) of 40-70 mL/min/1.73m².[1][2]

Table 4: Change in Serum Potassium (sK+) in the Phase Ib Study [2]

| Treatment Group | Baseline sK+ (mmol/L, mean ± SD) | Change from Baseline at Day 28 (%, geometric mean) | Relative Change vs. Spironolactone at Day 28 (%, 95% CI) |

| AZD9977 | 4.44 ± 0.48 | +5.73 | -0.3 (-5.3 to 4.4) |

| Spironolactone | 4.54 ± 0.36 | +4.21 | - |

Table 5: Change in Plasma Aldosterone in the Phase Ib Study [2]

| Treatment Group | Median Increase from Baseline at Day 28 (pmol/L) |

| AZD9977 | 89.8 |

| Spironolactone | 67.4 |

The study showed no statistically significant difference in the change in serum potassium between AZD9977 and spironolactone at day 28.[2] No discontinuations due to hyperkalemia occurred in either group.[2]

MIRACLE (Phase IIb) Trial in Heart Failure and Chronic Kidney Disease

The MIRACLE trial was a Phase IIb, randomized, double-blind, active-controlled study to evaluate the efficacy and safety of AZD9977 in combination with dapagliflozin (B1669812) in patients with heart failure (LVEF <60%) and chronic kidney disease (eGFR ≥30 to ≤60 mL/min/1.73 m²).[5][6][7]

The MIRACLE trial was stopped early due to slow recruitment. The primary endpoint, a significant reduction in the urinary albumin-to-creatinine ratio (UACR) from baseline to week 12, was not met.[5][7]

Table 6: Key Efficacy and Safety Outcomes from the MIRACLE Trial [5][7][8][9]

| Treatment Group | Change in UACR vs. Placebo + Dapagliflozin | Change in eGFR | Serum Potassium | Discontinuations due to Hyperkalemia |

| AZD9977 15mg + Dapagliflozin 10mg | Not statistically significant | - | Possible dose-dependent increase | 2 participants across all AZD9977 arms |

| AZD9977 50mg + Dapagliflozin 10mg | Not statistically significant | - | Possible dose-dependent increase | 2 participants across all AZD9977 arms |

| AZD9977 150mg + Dapagliflozin 10mg | Not statistically significant | Reduced | Possible dose-dependent increase | 2 participants across all AZD9977 arms |

| Placebo + Dapagliflozin 10mg | - | - | - | 0 |

There was a non-significant trend towards reduced N-terminal pro-B-type natriuretic peptide levels with AZD9977.[5][7]

Discussion and Future Directions

AZD9977 represents a novel approach to MR modulation with the potential to mitigate the risk of hyperkalemia associated with traditional MRAs. Preclinical studies demonstrated promising cardiorenal protective effects. However, the Phase IIb MIRACLE trial did not show a significant benefit in reducing albuminuria when added to dapagliflozin in patients with heart failure and chronic kidney disease, and there were signals of potential adverse effects on eGFR and serum potassium at the highest dose.

Conclusion

AZD9977 is a selective mineralocorticoid receptor modulator that has been investigated for its potential role in treating cardiorenal syndrome. While preclinical data were encouraging, clinical trial results to date have not demonstrated a clear benefit on top of standard of care in reducing albuminuria in patients with heart failure and chronic kidney disease. The safety profile, particularly concerning serum potassium and eGFR, requires further evaluation. The future of AZD9977 in the management of cardiorenal syndrome will depend on the outcomes of ongoing and planned clinical trials.

References

- 1. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, balcinrenone (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Balcinrenone plus dapagliflozin in patients with heart failure and chronic kidney disease: Results from the phase 2b MIRACLE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research.regionh.dk [research.regionh.dk]

A Technical Guide to the Interaction of AZD9977 with the Mineralocorticoid Receptor Ligand-Binding Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between AZD9977, a novel selective mineralocorticoid receptor (MR) modulator, and the MR ligand-binding domain (LBD). AZD9977 is a first-in-class compound that demonstrates a unique pharmacological profile, separating organ-protective effects from the electrolyte excretion effects typically associated with MR antagonists, thereby suggesting a reduced risk of hyperkalemia.[1][2] This document outlines the binding characteristics, mechanism of action, and structural basis of AZD9977's interaction with the MR, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and functional activity of AZD9977 in comparison to the established MR antagonist, eplerenone.

Table 1: In Vitro Binding Affinity of AZD9977 and Eplerenone [3]

| Compound | Receptor | Assay Type | pKi |

| AZD9977 | Human MR | Radioligand Binding | 8.5 |

| Eplerenone | Human MR | Radioligand Binding | 8.3 |

| AZD9977 | Human GR | Radioligand Binding | <5.0 |

| Eplerenone | Human GR | Radioligand Binding | <5.0 |

| AZD9977 | Human PR | Radioligand Binding | <5.0 |

| Eplerenone | Human PR | Radioligand Binding | 6.2 |

| AZD9977 | Human AR | Radioligand Binding | <5.0 |

| Eplerenone | Human AR | Radioligand Binding | 7.0 |

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: In Vitro Functional Activity of AZD9977 and Eplerenone in Reporter Gene Assays [3]

| Compound | Species | Assay Condition | pIC50 | Intrinsic Activity (%) |

| AZD9977 | Human | Antagonist mode (with 0.1 nM aldosterone) | 8.4 | 15 |

| Eplerenone | Human | Antagonist mode (with 0.1 nM aldosterone) | 8.2 | 0 |

| AZD9977 | Mouse | Antagonist mode (with 0.1 nM aldosterone) | 8.1 | 20 |

| Eplerenone | Mouse | Antagonist mode (with 0.1 nM aldosterone) | 8.0 | 0 |

| AZD9977 | Rat | Antagonist mode (with 0.1 nM aldosterone) | 8.2 | 18 |

| Eplerenone | Rat | Antagonist mode (with 0.1 nM aldosterone) | 8.1 | 0 |

| AZD9977 | Human | Agonist mode (without aldosterone) | - | 30 |

| Eplerenone | Human | Agonist mode (without aldosterone) | - | 0 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration. Intrinsic activity is relative to the maximal response induced by aldosterone (B195564).

Mechanism of Action: A Partial Antagonist

AZD9977 is characterized as a partial MR antagonist.[1][2] Unlike full antagonists such as eplerenone, which completely block the receptor's activity, AZD9977 exhibits a low level of intrinsic agonist activity.[3] This partial agonism is attributed to its unique binding mode within the MR LBD, which induces a distinct receptor conformation.[1] This conformational change leads to a differentiated recruitment of transcriptional co-regulators compared to full antagonists, ultimately resulting in a modulation of MR activity rather than a complete blockade.[1][2]

Signaling Pathway of Mineralocorticoid Receptor Activation and Modulation

The following diagram illustrates the general signaling pathway of MR activation by aldosterone and its modulation by AZD9977.

Caption: MR signaling pathway activation by aldosterone and modulation by AZD9977.

Structural Basis of Interaction

X-ray crystallography studies of the MR LBD in complex with AZD9977 reveal a distinct binding pattern compared to eplerenone.[1][3] AZD9977 establishes a unique network of hydrogen bonds and hydrophobic interactions within the ligand-binding pocket.

Notably, AZD9977 forms stronger interactions with key "gatekeeper" residues Gln776 and Arg817 at the interface of helices 3 and 5, as well as with Asn770.[1] The amide extension of AZD9977 is positioned to form a hydrogen bond with Gln776, Arg817, and Ser810.[1][3] Furthermore, the 3,4-dihydro-2H-1,4-benzoxazine oxygen of AZD9977 interacts with Ser811, a residue unique to the MR among steroid receptors, which may contribute to its selectivity.[1][4] At the other end of the pocket, the N-methyl-acetamide side chain of AZD9977 forms a direct interaction with Thr945 and a bidentate interaction with Asn770.[1][4] This distinct interaction pattern is believed to be responsible for the partial antagonist profile of AZD9977.[1]

References

- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]

- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]

AZD9977 (Balcinrenone): A Technical Guide to a Novel Nonsteroidal Mineralocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excessive activation of the mineralocorticoid receptor (MR) is a key driver in the pathophysiology of cardiorenal diseases, such as chronic kidney disease (CKD) and heart failure (HF), by promoting inflammation, fibrosis, and vascular injury[1][2]. While traditional steroidal MR antagonists (MRAs) like spironolactone (B1682167) and eplerenone (B1671536) have demonstrated therapeutic benefits, their clinical utility is often constrained by a mechanism-based risk of hyperkalemia[1][3]. AZD9977 (also known as balcinrenone) is a novel, nonsteroidal, selective MR modulator designed to preferentially target pathological MR activity in non-epithelial tissues (e.g., heart, kidney) while minimizing effects on electrolyte homeostasis in epithelial tissues, thereby potentially offering a safer therapeutic window[1][2][4]. This guide provides a comprehensive overview of the development of AZD9977, detailing its unique mechanism of action, preclinical pharmacology, and clinical trial data.

Mechanism of Action: Selective MR Modulation

AZD9977 distinguishes itself from traditional MRAs through a unique molecular mode of action. Unlike full antagonists, AZD9977 is a partial MR antagonist[1][5]. This is attributed to a distinct interaction pattern with the MR's ligand-binding domain, which results in a differential recruitment of transcriptional co-factor peptides compared to eplerenone[1][5][6]. This selective modulation is hypothesized to retain the organ-protective benefits of MR blockade while having minimal impact on the MR-mediated regulation of sodium and potassium channels in the distal nephron, the primary driver of hyperkalemia[1][3]. In preclinical studies, AZD9977 demonstrated potent organ protection but did not affect the urinary sodium-to-potassium (Na+/K+) ratio in the presence of aldosterone (B195564), a key differentiator from eplerenone[1][5].

Signaling Pathway

The diagram below illustrates the canonical MR signaling pathway and the proposed point of intervention for AZD9977.

Preclinical Development and Pharmacology

Preclinical studies were designed to characterize the in vitro potency of AZD9977 and to evaluate its in vivo efficacy for organ protection versus its effects on electrolyte excretion.

In Vitro Characterization

Binding and reporter gene assays were utilized to determine the potency and selectivity of AZD9977. It demonstrated equipotent activity to eplerenone on human MR in vitro but behaved as a partial antagonist, suppressing only a portion of maximal MR activity[1][7].

| Parameter | AZD9977 | Eplerenone | Reference |

| Human MR IC50 (Reporter Gene Assay) | 0.37 µM | Similar to AZD9977 | [1][7] |

| Mouse MR IC50 (Reporter Gene Assay) | 0.08 µM | Similar to AZD9977 | [7] |

| Rat MR IC50 (Reporter Gene Assay) | 0.08 µM | ~2-fold more potent than AZD9977 | [1][7] |

| MR Binding Affinity (pKi) | 7.5 | Not Reported | [7] |

| Glucocorticoid Receptor (GR) Binding (pKi) | 5.4 | Not Reported | [7] |

| Progesterone Receptor (PR) Binding (pKi) | 4.6 | Not Reported | [7] |

| Maximal MR Activity Suppression | ~69% | Full Antagonist | [7] |

In Vivo Efficacy and Safety Models

Animal models of diabetic nephropathy and hypertension-induced renal injury were used to assess organ protection. Acute electrolyte excretion models were used to evaluate the potential for hyperkalemia.

| Study Model | Treatment | Key Findings | Reference |

| Uni-nephrectomized db/db Mice | AZD9977 | Dose-dependently reduced albuminuria and improved kidney histopathology, similar to eplerenone. | [1][5][6] |

| Uni-nephrectomized Rats (Aldosterone + High Salt) | AZD9977 (10-100 mg/kg/day for 4 weeks) | Dose-dependently reduced Urinary Albumin-to-Creatinine Ratio (UACR) and renal pathology scores, as effectively as eplerenone. | [1][7][8] |

| Rat Acute Electrolyte Excretion Model (Low Salt Diet) | AZD9977 (single dose) | Did not affect urinary Na+/K+ ratio. | [1][5] |

| Rat Acute Electrolyte Excretion Model (Low Salt Diet) | Eplerenone (single dose) | Dose-dependently increased urinary Na+/K+ ratio. | [1][5] |